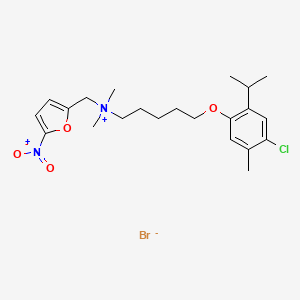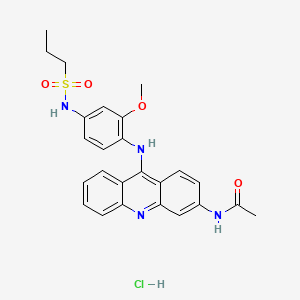![molecular formula C18H17CuN3O12S3 B13761362 copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate is a complex organic compound that contains copper as a central metal ion. This compound is characterized by its intricate structure, which includes multiple functional groups such as oxido, sulfonatooxyethylsulfonyl, and diazenyl groups. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate typically involves the coordination of copper ions with the organic ligands. The process often starts with the preparation of the organic ligands, followed by their reaction with copper salts under controlled conditions. Common reagents used in the synthesis include copper(II) sulfate, sodium hydroxide, and various organic solvents. The reaction is usually carried out at elevated temperatures to ensure complete coordination of the ligands with the copper ions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the preparation of the ligands in bulk, followed by their reaction with copper salts in large reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper ion changes its oxidation state.
Reduction: Reduction reactions can also occur, particularly involving the oxido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state copper complexes, while reduction reactions may produce lower oxidation state complexes .
Scientific Research Applications
Copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate involves its interaction with molecular targets such as enzymes and cellular components. The copper ion plays a crucial role in mediating redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. The compound’s unique structure allows it to interact with specific molecular pathways, making it a potential candidate for targeted therapies .
Comparison with Similar Compounds
Similar Compounds
Copper(II) sulfate: A common copper compound used in various chemical reactions.
Copper(II) acetate: Another copper complex with different ligands but similar redox properties.
Copper(II) chloride: Known for its use in organic synthesis and catalysis.
Uniqueness
Copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate is unique due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C18H17CuN3O12S3 |
|---|---|
Molecular Weight |
627.1 g/mol |
IUPAC Name |
copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate |
InChI |
InChI=1S/C18H19N3O12S3.Cu/c1-11(22)17(18(24)19-12-2-4-13(5-3-12)35(27,28)29)21-20-15-10-14(6-7-16(15)23)34(25,26)9-8-33-36(30,31)32;/h2-7,10,19,23-24H,8-9H2,1H3,(H,27,28,29)(H,30,31,32);/q;+2/p-2/b18-17+,21-20?; |
InChI Key |
RVGXXGQHHCXRNN-KVARJBIOSA-L |
Isomeric SMILES |
[H+].[H+].CC(=O)/C(=C(/NC1=CC=C(C=C1)S(=O)(=O)[O-])\[O-])/N=NC2=C(C=CC(=C2)S(=O)(=O)CCOS(=O)(=O)[O-])[O-].[Cu+2] |
Canonical SMILES |
[H+].[H+].CC(=O)C(=C(NC1=CC=C(C=C1)S(=O)(=O)[O-])[O-])N=NC2=C(C=CC(=C2)S(=O)(=O)CCOS(=O)(=O)[O-])[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



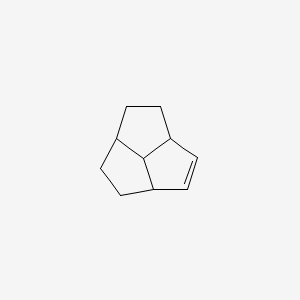
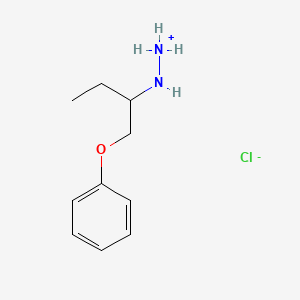

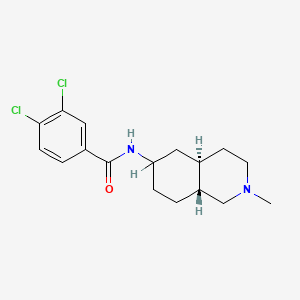
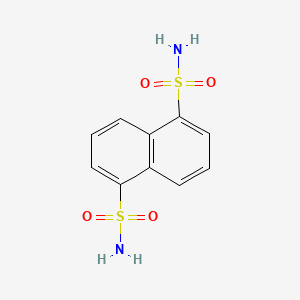
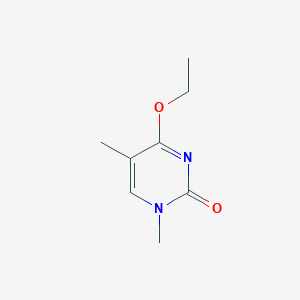
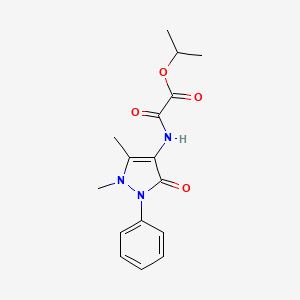

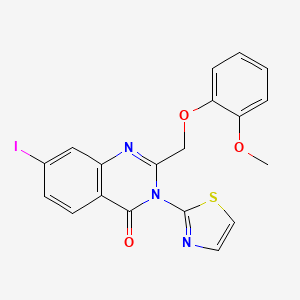
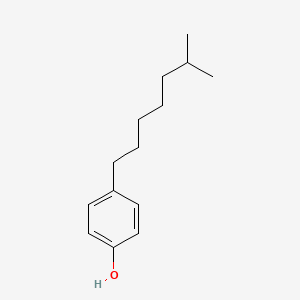
![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
